molecular formula C14H12O3 B6395919 3-Hydroxy-4-(3-methylphenyl)benzoic acid, 95% CAS No. 1261908-98-8

3-Hydroxy-4-(3-methylphenyl)benzoic acid, 95%

Cat. No. B6395919
CAS RN: 1261908-98-8
M. Wt: 228.24 g/mol
InChI Key: LFLXKZYCNHKGMS-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(3-methylphenyl)benzoic acid, also known as methyl vanillic acid (MVA), is a naturally occurring phenolic compound found in many plant species. It is a key intermediate in the synthesis of several important compounds and has been widely studied for its potential applications in various fields, including medicine, food science, and cosmetics.

Scientific Research Applications

MVA has a wide range of applications in scientific research. It has been used in the study of plant metabolism, as well as in the synthesis of various compounds, including antioxidants, anti-inflammatory agents, and antifungal agents. It has also been used as a biomarker for the presence of certain environmental pollutants, as well as for the detection of certain genetic mutations.

Mechanism of Action

MVA has been shown to act as a potent antioxidant and anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and free radicals, thereby reducing inflammation and oxidative stress. Additionally, it has been found to inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
MVA has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-allergic properties. Additionally, it has been found to possess neuroprotective effects, as well as to modulate the activity of certain enzymes involved in the metabolism of lipids, carbohydrates, and proteins.

Advantages and Limitations for Lab Experiments

MVA is a relatively safe and inexpensive compound, making it an ideal choice for laboratory experiments. Its relatively low toxicity makes it suitable for use in cell culture studies, as well as for use in animal studies. However, due to its relatively low solubility in water, it can be difficult to dissolve and may require the use of solvents to facilitate its dissolution.

Future Directions

Given the wide range of potential applications of MVA, there are a number of future directions that can be explored. These include further studies into its anti-inflammatory, anti-oxidant, anti-cancer, anti-viral, and anti-allergic properties, as well as further investigations into its potential neuroprotective effects. Additionally, further studies into the synthesis of MVA and its derivatives, as well as its potential use as a biomarker for certain environmental pollutants, are also needed.

Synthesis Methods

MVA is synthesized from the reaction of 3-3-Hydroxy-4-(3-methylphenyl)benzoic acid, 95%benzoic acid and sodium hydroxide in aqueous solution. The reaction is carried out at a temperature of 110-120°C and yields a yield of 95%. The resulting product is then purified and crystallized to obtain the pure MVA.

properties

IUPAC Name

3-hydroxy-4-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLXKZYCNHKGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688602
Record name 2-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261908-98-8
Record name 2-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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